![molecular formula C9H7N3 B1419639 7-methyl-1H-1,3-benzodiazole-5-carbonitrile CAS No. 952511-71-6](/img/structure/B1419639.png)
7-methyl-1H-1,3-benzodiazole-5-carbonitrile
Overview
Description
7-methyl-1H-1,3-benzodiazole-5-carbonitrile is an organic compound with the molecular formula C9H7N3 and a molecular weight of 157.17 g/mol . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 7-methyl-1H-1,3-benzodiazole-5-carbonitrile is 1S/C9H7N3/c1-6-2-7(4-10)3-8-9(6)12-5-11-8/h2-3,5H,1H3,(H,11,12)
. This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
7-methyl-1H-1,3-benzodiazole-5-carbonitrile is a powder at room temperature . Its molecular weight is 157.17 g/mol .
Scientific Research Applications
Anticancer Research
7-methyl-3H-benzimidazole-5-carbonitrile: derivatives have been studied for their potential as anticancer agents. The presence of the benzimidazole moiety is significant in the structure of many anticancer drugs due to its ability to interact with biological targets. Research indicates that substituents on the benzimidazole core can significantly influence anticancer activity, with methyl groups at specific positions enhancing this effect .
Antimicrobial Activity
The imidazole ring, a core component of 7-methyl-1H-1,3-benzodiazole-5-carbonitrile , is known for its antimicrobial properties. Derivatives of this compound have been synthesized and tested for antibacterial, antifungal, and antiviral activities. The versatility of the imidazole ring allows for the development of new drugs that can combat antibiotic-resistant strains .
properties
IUPAC Name |
7-methyl-3H-benzimidazole-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-6-2-7(4-10)3-8-9(6)12-5-11-8/h2-3,5H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCVXDBPFAXZQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=CN2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40669039 | |
Record name | 4-Methyl-1H-benzimidazole-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40669039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-1H-1,3-benzodiazole-5-carbonitrile | |
CAS RN |
952511-71-6 | |
Record name | 4-Methyl-1H-benzimidazole-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40669039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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